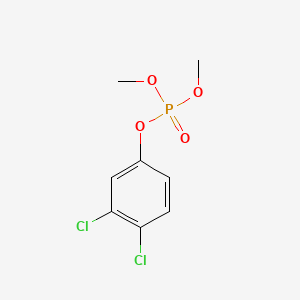

Phosphoric acid, 3,4-dichlorophenyl dimethyl ester

Description

This compound is synthesized via reactions involving amido-chlorophosphoric acid esters and amines, as described in .

Properties

CAS No. |

75489-41-7 |

|---|---|

Molecular Formula |

C8H9Cl2O4P |

Molecular Weight |

271.03 g/mol |

IUPAC Name |

(3,4-dichlorophenyl) dimethyl phosphate |

InChI |

InChI=1S/C8H9Cl2O4P/c1-12-15(11,13-2)14-6-3-4-7(9)8(10)5-6/h3-5H,1-2H3 |

InChI Key |

SZNNHHDICIJCMS-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OC)OC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 3,4-dichlorophenyl dimethyl ester typically involves the esterification of phosphoric acid with 3,4-dichlorophenol and dimethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

H3PO4+C6H3Cl2OH+(CH3)2SO4→C6H3Cl2OPO(OCH3)2+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 3,4-dichlorophenyl dimethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield phosphoric acid and 3,4-dichlorophenol.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester.

Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products

Hydrolysis: Phosphoric acid and 3,4-dichlorophenol.

Substitution: Various substituted phosphoric acid derivatives depending on the nucleophile used.

Scientific Research Applications

Phosphoric acid, 3,4-dichlorophenyl dimethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphoric acid, 3,4-dichlorophenyl dimethyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways and lead to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorfenvinphos (Phosphoric Acid, 2-Chloro-1-(2,4-Dichlorophenyl)ethenyl Diethyl Ester)

- Structure : Diethyl ester with a 2,4-dichlorophenyl ethenyl group (CAS 470-90-6).

- Properties: Higher molecular weight (367.5 g/mol) compared to the dimethyl ester. Exhibits acute toxicity, classified as a hazardous organophosphate insecticide .

- Key Differences : The 2,4-dichloro substitution and ethenyl group enhance lipophilicity (logP ~4.5–5.0, inferred from and ), contributing to its persistence in biological systems. In contrast, the dimethyl ester’s smaller alkyl groups may reduce environmental persistence .

Carbamic Acid, (3,4-Dichlorophenyl)-, Methyl Ester

- Structure : Carbamate ester with a 3,4-dichlorophenyl group (CAS 1918-18-9).

- Properties : Molecular weight 234.08 g/mol. Lower hydrolytic stability compared to phosphate esters due to the carbamate group’s susceptibility to degradation in acidic/basic conditions .

- Key Differences: Carbamates typically exhibit cholinesterase inhibition, whereas organophosphates like the target compound may have distinct modes of action .

Ethyl 2-(3,4-Dichlorophenyl)-2-Oxoacetate

- Structure : Keto-ester with a 3,4-dichlorophenyl group (CAS 34966-52-4).

- Properties : Molecular weight 247.07 g/mol; logP ~2.5–3.0 (estimated from ). The ketone group increases polarity, reducing lipid solubility compared to phosphate esters .

Table 1: Comparative Data for Selected Compounds

*logP values estimated from analogous compounds in , and 14.

Reactivity and Stability

- Hydrolysis: Organophosphate esters like the target compound are prone to hydrolysis under alkaline conditions, releasing dimethyl phosphate and 3,4-dichlorophenol. This contrasts with carbamates, which degrade more rapidly in acidic environments .

- Thermal Stability: The 3,4-dichlorophenyl group enhances thermal stability compared to non-halogenated analogs, as seen in related compounds ().

Biological Activity

Phosphoric acid, 3,4-dichlorophenyl dimethyl ester, also known as a chlorinated organophosphate, has garnered attention due to its significant biological activities, particularly in agricultural and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

This compound has a molecular formula of and an average molecular weight of approximately 303.06 g/mol. The compound features a phosphoric acid moiety with a dichlorophenyl group that enhances its reactivity and biological activity.

Mechanisms of Biological Activity

Toxicity and Environmental Impact

The biological activity of this compound raises concerns regarding its toxicity to non-target organisms:

- Mammalian Toxicity : Similar organophosphate compounds have demonstrated potential toxicity to mammals through mechanisms involving AChE inhibition. Careful handling is recommended to mitigate risks during agricultural applications.

- Aquatic Toxicity : Studies have indicated that organophosphates can adversely affect aquatic life, necessitating environmental assessments before widespread use .

Table 1: Summary of Biological Activities

Case Study: Insecticidal Efficacy

A study evaluating the insecticidal properties of phosphoric acid derivatives demonstrated that compounds with dichlorophenyl substitutions exhibited potent AChE inhibition compared to non-chlorinated analogs. This highlights the importance of chlorination in enhancing biological activity against pest species.

Case Study: Antimicrobial Efficacy

Research on structurally similar compounds revealed that those with dichloro substitutions showed enhanced antimicrobial activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. The MIC values indicated that these compounds could serve as potential leads for new antimicrobial agents .

Q & A

Q. How to design dose-response studies for chronic exposure effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.